molecular formula C29H28ClF2N3O2S B1663737 3-Chloro-4,7-difluoro-N-[[2-methoxy-5-(4-pyridinyl)phenyl]methyl]-N-trans-4-(methylamino)cyclohexyl]benzo[b]thiophene-2-carboxamide

3-Chloro-4,7-difluoro-N-[[2-methoxy-5-(4-pyridinyl)phenyl]methyl]-N-trans-4-(methylamino)cyclohexyl]benzo[b]thiophene-2-carboxamide

Cat. No.: B1663737
M. Wt: 556.1 g/mol
InChI Key: YVIFQUJDZSAFKG-UHFFFAOYSA-N
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Description

SAG 21k, also known by its chemical name 3-Chloro-4,7-difluoro-N-[[2-methoxy-5-(4-pyridinyl)phenyl]methyl]-N-trans-4-(methylamino)cyclohexyl]benzo[b]thiophene-2-carboxamide, is a potent activator of the Hedgehog signaling pathway. This compound is orally bioavailable and can cross the blood-brain barrier, making it a valuable tool in scientific research, particularly in the study of cartilage regeneration .

Mechanism of Action

Target of Action

SAG 21k, also known as 3-Chloro-4,7-difluoro-N-[[2-methoxy-5-(4-pyridinyl)phenyl]methyl]-N-trans-4-(methylamino)cyclohexyl]benzo[b]thiophene-2-carboxamide, is a potent activator of the Hedgehog signaling pathway . This pathway plays a crucial role in embryonic development and adult tissue homeostasis.

Mode of Action

SAG 21k interacts with the Hedgehog signaling pathway, leading to its activation

Biochemical Pathways

Upon activation by SAG 21k, the Hedgehog signaling pathway can influence various downstream effects. These effects include cell proliferation, differentiation, and survival, which are critical processes in both development and disease .

Pharmacokinetics

SAG 21k is orally bioavailable and brain penetrant This means that it can be administered orally and can cross the blood-brain barrier to exert its effects in the central nervous system

Result of Action

The activation of the Hedgehog signaling pathway by SAG 21k can lead to various molecular and cellular effects. These effects are context-dependent and can vary based on the specific cell type and physiological or pathological state .

Preparation Methods

The synthesis of SAG 21k involves several steps, starting with the preparation of the core benzo[b]thiophene structure. The synthetic route typically includes:

Industrial production methods for SAG 21k are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

SAG 21k undergoes several types of chemical reactions:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

SAG 21k has a wide range of scientific research applications:

Comparison with Similar Compounds

SAG 21k is unique in its ability to cross the blood-brain barrier and its high potency as a Hedgehog signaling activator. Similar compounds include:

Properties

IUPAC Name

3-chloro-4,7-difluoro-N-[(2-methoxy-5-pyridin-4-ylphenyl)methyl]-N-[4-(methylamino)cyclohexyl]-1-benzothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28ClF2N3O2S/c1-33-20-4-6-21(7-5-20)35(29(36)28-26(30)25-22(31)8-9-23(32)27(25)38-28)16-19-15-18(3-10-24(19)37-2)17-11-13-34-14-12-17/h3,8-15,20-21,33H,4-7,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVIFQUJDZSAFKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC(CC1)N(CC2=C(C=CC(=C2)C3=CC=NC=C3)OC)C(=O)C4=C(C5=C(C=CC(=C5S4)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28ClF2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-4,7-difluoro-N-[[2-methoxy-5-(4-pyridinyl)phenyl]methyl]-N-trans-4-(methylamino)cyclohexyl]benzo[b]thiophene-2-carboxamide
Reactant of Route 2
3-Chloro-4,7-difluoro-N-[[2-methoxy-5-(4-pyridinyl)phenyl]methyl]-N-trans-4-(methylamino)cyclohexyl]benzo[b]thiophene-2-carboxamide
Reactant of Route 3
3-Chloro-4,7-difluoro-N-[[2-methoxy-5-(4-pyridinyl)phenyl]methyl]-N-trans-4-(methylamino)cyclohexyl]benzo[b]thiophene-2-carboxamide
Reactant of Route 4
3-Chloro-4,7-difluoro-N-[[2-methoxy-5-(4-pyridinyl)phenyl]methyl]-N-trans-4-(methylamino)cyclohexyl]benzo[b]thiophene-2-carboxamide
Reactant of Route 5
3-Chloro-4,7-difluoro-N-[[2-methoxy-5-(4-pyridinyl)phenyl]methyl]-N-trans-4-(methylamino)cyclohexyl]benzo[b]thiophene-2-carboxamide
Reactant of Route 6
Reactant of Route 6
3-Chloro-4,7-difluoro-N-[[2-methoxy-5-(4-pyridinyl)phenyl]methyl]-N-trans-4-(methylamino)cyclohexyl]benzo[b]thiophene-2-carboxamide

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